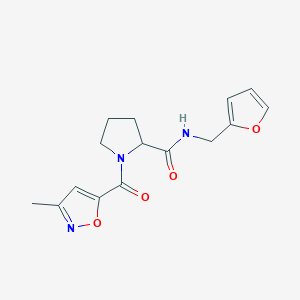
1-ethyl-N-methyl-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-methyl-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly referred to as EMPC or simply as pyrrolidine carboxamide. This compound has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of EMPC involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by EMPC leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
EMPC has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). EMPC has also been found to reduce the expression of COX-2, which is responsible for the production of prostaglandins in response to inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, making it easy to administer in experimental settings. However, one limitation of EMPC is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on EMPC. One potential area of investigation is the development of novel formulations of EMPC that can enhance its bioavailability and prolong its half-life. Another potential area of research is the investigation of the potential applications of EMPC in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of EMPC and to better understand its potential applications in the field of oncology.
Métodos De Síntesis
The synthesis of EMPC involves the reaction of N-methylpyrrolidine-3-carboxylic acid with N-ethyl-N-(4-methylphenyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields EMPC as a white crystalline solid.
Aplicaciones Científicas De Investigación
EMPC has been extensively studied for its potential applications in scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. EMPC has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-ethyl-N-methyl-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-17-10-12(9-14(17)18)15(19)16(3)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRVBDDDNOZNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N(C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7566566.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)




![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566613.png)
![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)

![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)